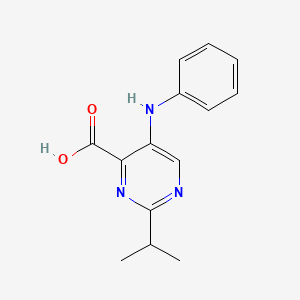

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C14H15N3O2 |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

5-anilino-2-propan-2-ylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C14H15N3O2/c1-9(2)13-15-8-11(12(17-13)14(18)19)16-10-6-4-3-5-7-10/h3-9,16H,1-2H3,(H,18,19) |

InChI Key |

FBHNGETWUNHIRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Properties

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid has a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol. The structure comprises a pyrimidine core with three key substituents: an isopropyl group at position 2, a phenylamino group at position 5, and a carboxylic acid group at position 4. Understanding this structure is crucial for devising effective synthetic strategies.

The compound exhibits characteristics typical of pyrimidine derivatives with carboxylic acid functionality. Like similar compounds, it likely displays moderate solubility in polar organic solvents and limited solubility in water, with increased water solubility in basic conditions due to ionization of the carboxylic acid group.

General Synthetic Approaches

Several synthetic routes can be employed for the preparation of this compound. Each method presents different advantages in terms of yield, purity, and scalability. The following sections describe these approaches in detail.

Synthesis via Halogenated Pyrimidine Intermediates

One of the most common approaches for synthesizing this compound involves the use of halogenated pyrimidine precursors. This synthetic route typically includes the following steps:

- Preparation of 2-isopropyl-4,5-dihalopyrimidine

- Selective nucleophilic aromatic substitution with aniline

- Carboxylation at the 4-position

The following scheme illustrates this approach:

Detailed Procedure

The synthesis begins with the preparation of 2-isopropyl-4,5-dihalopyrimidine (typically 2-isopropyl-4,5-dichloropyrimidine or 2-isopropyl-5-bromo-4-chloropyrimidine). This intermediate undergoes selective nucleophilic aromatic substitution with aniline at the 5-position, followed by carboxylation at the 4-position.

Based on similar procedures for halogenated pyrimidines, reaction conditions typically involve:

- Treatment of 2-isopropyl-4,5-dihalopyrimidine with aniline in the presence of a base (typically potassium carbonate or triethylamine) in a polar aprotic solvent like DMF at 80-100°C for 4-8 hours.

- Subsequent carboxylation using lithium reagents and CO₂, or alternative carboxylation methods.

Evidence from similar reactions indicates that the selective substitution at the 5-position is favored due to the electronic effects of the isopropyl group at the 2-position, which directs nucleophilic attack preferentially to the 5-position over the 4-position.

Minisci Reaction Approach

The Minisci reaction offers an alternative approach for introducing the carboxylic acid functionality at the 4-position of pyrimidine rings. This radical-mediated alkoxycarbonylation method has been successfully applied to similar pyrimidine structures.

Reaction Mechanism and Procedure

In this approach, 2-isopropyl-5-(phenylamino)pyrimidine can be subjected to Minisci alkoxycarbonylation conditions:

- The substrate is treated with an alkyl pyruvate (such as ethyl pyruvate) in the presence of Fe(II) sulfate and a peroxide source (typically H₂O₂)

- The reaction is conducted in an acidic medium (H₂SO₄) at low temperatures (0-5°C)

- The radical-mediated process introduces the ester functionality at the 4-position

- The ester is subsequently hydrolyzed to obtain the carboxylic acid

Studies on similar pyrimidine derivatives indicate that this method often yields excellent regioselectivity for the 4-position, with minimal formation of alternative regioisomers. The reaction conditions favor the addition at the 4-position due to electronic effects and the directing influence of existing substituents.

The typical reaction conditions, adapted from similar pyrimidine carboxylations, are as follows:

Ethyl pyruvate (4.5 equiv) is cooled to -10°C, and acetic acid is added while maintaining the temperature below -5°C. H₂O₂ (30% aq., 3 equiv) is added dropwise while keeping the temperature below -2°C. In a separate flask, 2-isopropyl-5-(phenylamino)pyrimidine (1.0 equiv) is dissolved in toluene and water, cooled to -10°C, and treated with H₂SO₄ (3 equiv) followed by FeSO₄·7H₂O (3.05 equiv). The peroxide solution is added over 1 hour, keeping the temperature below 0°C. After completion, the mixture is neutralized, extracted, and the ethyl ester is hydrolyzed to obtain the carboxylic acid.

This method has produced yields of 48-54% for similar pyrimidine-4-carboxylic acids.

Synthesis via Pyrimidine Ring Formation

An alternative approach involves the construction of the pyrimidine ring with the desired substituents already in place:

Procedure and Mechanism

This method typically involves:

- Preparation of a suitably substituted enamine or enamide containing the phenylamino group

- Condensation with an isopropyl-containing amidine or amidinium salt

- Cyclization to form the pyrimidine ring with the desired substituents

- Oxidation or direct incorporation of the carboxylic acid functionality at the 4-position

Based on similar pyrimidine syntheses, the reaction conditions often involve condensation in alcoholic solvents at elevated temperatures (80-120°C) in the presence of bases such as sodium alkoxides or potassium carbonate.

Ugi Reaction and Copper-Catalyzed Cyclization

Recent advances in heterocyclic synthesis have employed multicomponent reactions such as the Ugi reaction, followed by copper-catalyzed cyclization to construct complex heterocycles efficiently. This approach can be adapted for the synthesis of this compound.

Detailed Process

The procedure typically involves:

- An Ugi four-component reaction using ammonia, an isopropyl-containing aldehyde, a suitable isocyanide, and a carboxylic acid component

- Subsequent copper-catalyzed cyclization to form the pyrimidine ring

- Introduction of the phenylamino group via nucleophilic substitution

- Adjustment of the oxidation state to obtain the final carboxylic acid functionality

An example procedure adapted from similar syntheses:

In a round-bottom flask, ammonia (or ammonium salt), isopropylaldehyde, t-butyl isocyanide, and a suitable carboxylic acid are combined in TFE (trifluoroethanol) and stirred at 60°C overnight. The resulting Ugi product is then treated with Cs₂CO₃ in dioxane at 80°C, followed by addition of CuI catalyst. After completion, the reaction mixture is purified by column chromatography to yield the target compound or a suitable precursor.

This approach has reportedly yielded 44-75% for similar heterocyclic structures.

Comparative Analysis of Preparation Methods

The various methods for synthesizing this compound offer different advantages and challenges. Table 1 presents a comparative analysis of these methods:

| Method | Key Advantages | Limitations | Typical Yield Range | Required Expertise Level |

|---|---|---|---|---|

| Halogenated Pyrimidine Approach | High regioselectivity; Well-established chemistry | Multiple steps; Handling of reactive halogenated intermediates | 35-55% | Moderate |

| Minisci Reaction | Direct functionalization; Single-step carboxylation | Requires careful temperature control; Handling of peroxides | 45-55% | Moderate to High |

| Pyrimidine Ring Formation | Potentially higher overall yield; Versatile for analogs | More complex setup; Multiple reagents | 30-60% | High |

| Ugi Reaction/Cu-Catalyzed | Fewer steps; Modern approach | Higher cost of reagents; Specialized equipment | 40-75% | High |

Optimization Parameters

Several factors significantly influence the efficiency of this compound synthesis. Table 2 summarizes critical optimization parameters:

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | Varies by method (0-100°C) | Higher temperatures increase reaction rates but may decrease selectivity | Moderate temperatures generally produce fewer byproducts |

| Solvent Selection | Polar aprotic (DMF, DMSO) for SNAr; Biphasic systems for Minisci | Significant impact on solubility and reaction kinetics | Appropriate solvent reduces side reactions |

| Catalyst Loading | Cu catalysts: 5-10 mol%; Fe catalysts: 10-15 mol% | Linear correlation up to optimal loading, then plateaus | Higher loadings may introduce metal impurities |

| Reaction Time | 4-24 hours depending on method | Extended times may lead to degradation | Optimal time prevents formation of degradation products |

| Base/Acid Strength | Base: K₂CO₃, Cs₂CO₃; Acid: H₂SO₄ (2-3 equiv) | Stronger bases accelerate SNAr reactions; Acid strength critical for Minisci reactions | Excessive strength can lead to side reactions |

Purification and Characterization

The purification of this compound typically involves a combination of techniques:

Initial Workup : The reaction mixture is typically neutralized to pH 7 (if acidic conditions were used), followed by extraction with an organic solvent such as dichloromethane or ethyl acetate.

Column Chromatography : Purification can be achieved using silica gel chromatography with suitable solvent systems (typically ethyl acetate/hexanes or dichloromethane/methanol gradients).

Recrystallization : Final purification often involves recrystallization from appropriate solvent systems, such as ethanol/water or ethyl acetate/hexanes.

Characterization : The purified compound can be characterized by:

- Melting point determination

- NMR spectroscopy (¹H and ¹³C)

- Mass spectrometry (typically HRMS)

- Elemental analysis

- Infrared spectroscopy

Typical spectroscopic data expected for this compound, based on similar structures, would include:

- ¹H NMR signals for the isopropyl group (doublet for methyl groups around δ 1.2-1.4 ppm and a septet for the methine proton around δ 3.0-3.2 ppm)

- Aromatic signals for the phenyl group (multiplets in the range δ 7.0-7.5 ppm)

- A singlet for the pyrimidine C-6 proton (around δ 8.5-9.0 ppm)

- A broad singlet for the NH group (around δ 9.0-10.0 ppm)

- A broad singlet for the carboxylic acid proton (around δ 12.0-13.0 ppm)

Special Considerations for Industrial Scale Production

For industrial scale production of this compound, several additional factors must be considered:

Cost Analysis

Table 3 presents a comparative cost analysis for the different synthetic approaches:

| Method | Relative Cost of Reagents | Equipment Requirements | Purification Complexity | Overall Cost Efficiency |

|---|---|---|---|---|

| Halogenated Pyrimidine Approach | Medium | Standard laboratory equipment | Moderate | Medium |

| Minisci Reaction | Low to Medium | Requires temperature control | High | Medium |

| Pyrimidine Ring Formation | Medium to High | Standard laboratory equipment | Moderate | Medium to High |

| Ugi Reaction/Cu-Catalyzed | High | Specialized reactors preferred | Moderate | Medium to High |

Environmental Impact

Green chemistry considerations for the synthesis of this compound include:

- Atom economy: The Ugi/copper-catalyzed approach typically offers better atom economy

- Solvent usage: Biphasic systems using toluene/water in the Minisci approach can be more environmentally friendly than DMF or DMSO

- Waste generation: Methods producing less metal waste are preferable for large-scale production

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

Research indicates that 2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid exhibits notable anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and receptors associated with inflammatory pathways, such as prostaglandin E2 and tumor necrosis factor-alpha. These interactions suggest its potential as a therapeutic agent in treating conditions like cancer and chronic inflammation.

Case Studies

- Inhibition of Inflammatory Mediators : Studies have demonstrated that this compound can modulate inflammatory responses by inhibiting key mediators involved in inflammation. For instance, it has been shown to reduce levels of pro-inflammatory cytokines in cellular models.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Material Science

Development of Novel Materials

The unique chemical structure of this compound allows it to be explored for applications in material science. Its properties make it suitable for developing materials with specific electronic or optical characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. The presence of the phenylamino group significantly enhances its biological activity compared to analogs lacking this substitution.

Comparison Table of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid | Methyl group at the 5-position | Lacks phenyl ring, potentially altering activity |

| 2-Isopropyl-5-(ethylamino)pyrimidine-4-carboxylic acid | Ethyl group at the 5-position | Similar structure but different alkyl substitution |

| 2-Isopropyl-pyrimidine-5-carboxylic acid | No amino substitution at position 5 | Simpler structure, less expected biological activity |

The distinctive features imparted by the phenylamino group contribute to enhanced interactions with biological targets, making this compound a subject of extensive research interest .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response versus the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylic Acid Derivatives

The following table compares structural features, molecular weights, CAS numbers, and key properties of 2-isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid with related compounds:

*Estimated based on structural analogs.

Key Structural and Functional Differences:

- Substituent Positional Effects : The target compound’s 2-isopropyl group introduces steric hindrance distinct from 2-chloro () or 2-methyl () analogs. This may influence binding specificity in biological targets .

- Such differences impact solubility and receptor affinity.

- Carboxylic Acid Positioning : The 4-carboxylic acid moiety is conserved across most analogs, but its electronic environment varies with adjacent substituents. For example, electron-withdrawing chlorine () increases acidity compared to alkyl groups .

Biological Activity

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

- Molecular Formula: C12H14N2O2

- Molecular Weight: 218.25 g/mol

- CAS Number: 1275566-19-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to function as an enzyme inhibitor, particularly in pathways associated with cancer and inflammation. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For example, in vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

In these studies, the compound exhibited significant cytotoxic effects, comparable to established chemotherapeutic agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study assessing the inhibition of pro-inflammatory cytokines, this compound demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various bacterial strains. In tests against E. coli and S. aureus, it exhibited minimum inhibitory concentrations (MIC) that suggest a promising profile for further development as an antimicrobial agent.

Case Studies

- Cytotoxicity Evaluation : A study conducted by Jame et al. assessed the cytotoxic effects of pyrimidine derivatives on multiple cancer cell lines, revealing that compounds similar to this compound showed enhanced cytotoxicity against HepG2 and MCF-7 cells .

- Enzyme Inhibition : Almehizia et al. synthesized derivatives of pyrimidine and evaluated their inhibitory effects on acetylcholinesterase (AChE), finding that modifications to the pyrimidine structure could enhance inhibitory potency . This suggests that this compound may also serve as a lead compound for developing AChE inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.